molecular formula C37H48N2O13 B11828018 prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B11828018
M. Wt: 728.8 g/mol
InChI Key: ZQZKUMYJGHQVQV-UHFFFAOYSA-N
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Description

The compound “prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, the introduction of various functional groups, and the final assembly of the molecule. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as flow chemistry, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other isoquinoline derivatives with comparable functional groups and structural features. Examples include:

  • 1-(2-Hydroxyethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 2-Ethoxy-1-(6-methoxymethoxy-7-methyl-1,3-benzodioxol-4-yl)ethanone

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C37H48N2O13

Molecular Weight

728.8 g/mol

IUPAC Name

prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C37H48N2O13/c1-9-12-47-35-29-24(14-21(4)32(35)45-8)15-25(18-49-23(6)41)39(37(43)48-13-10-2)31(29)27(17-40)38-30(36(42)46-11-3)26-16-28(50-19-44-7)22(5)33-34(26)52-20-51-33/h9-10,14,16,25,27,30-31,38,40H,1-2,11-13,15,17-20H2,3-8H3

InChI Key

ZQZKUMYJGHQVQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C2=C1OCO2)C)OCOC)NC(CO)C3C4=C(CC(N3C(=O)OCC=C)COC(=O)C)C=C(C(=C4OCC=C)OC)C

Origin of Product

United States

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